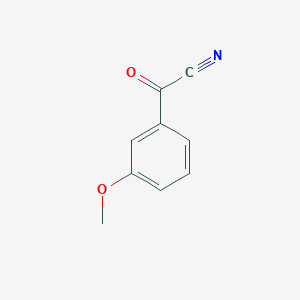

3-Methoxybenzoyl cyanide

概要

説明

3-Methoxybenzoyl cyanide, also known as 3-Cyanophenyl methyl ether or 3-Methoxybenzoylnitrile, is a chemical compound . It has the CAS Number: 23194-66-3 and a molecular weight of 161.16 . The IUPAC name for this compound is (3-methoxyphenyl) (oxo)acetonitrile .

Molecular Structure Analysis

The molecular formula of 3-Methoxybenzoyl cyanide is C9H7NO2 . The InChI code for this compound is 1S/C9H7NO2/c1-12-8-4-2-3-7 (5-8)9 (11)6-10/h2-5H,1H3 .Physical And Chemical Properties Analysis

3-Methoxybenzoyl cyanide has a density of 1.1±0.1 g/cm3 . Its boiling point is 286.4±0.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.6±3.0 kJ/mol . The flash point is 98.9±0.0 °C .科学的研究の応用

- Field : Organic & Biomolecular Chemistry

- Application : The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry . Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly .

- Method : Very recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported . This involves the use of combined cyano-group sources in a variety of cyanation reactions .

- Results : The use of combined cyanide sources has been shown to be an effective method for carrying out cyanation reactions .

- Field : Organic & Biomolecular Chemistry

- Application : The present review gives an overview over non-toxic cyanation agents and cyanide sources used in the synthesis of structurally diverse products containing the nitrile function .

- Method : Nucleophilic as well as electrophilic agents/systems that transfer the entire CN-group were taken into consideration .

- Results : Over the years, many approaches towards non-toxic alternatives for cyanation reactions have been reported .

Cyanation Reactions

Non-toxic Cyanide Sources

- Field : Organic & Biomolecular Chemistry

- Application : 1-Cyanobenzotriazole has been frequently used as an electrophilic cyanation reagent since the middle of the 1990s .

- Method : This reagent can be used for reactions with either heteroatom or with C-nucleophiles .

- Results : The use of 1-Cyanobenzotriazole has been shown to be an effective method for carrying out cyanation reactions .

- Field : Organic & Biomolecular Chemistry

- Application : Electrophilic cyanide-transfer reactions are a key transformation in organic chemistry .

- Method : These reactions involve the transfer of a cyanide group from an electrophilic source to a nucleophile .

- Results : Electrophilic cyanide-transfer reactions have been shown to be an effective method for synthesizing a wide range of nitrile compounds .

Cyanobenzotriazole and Cyano (benz)imidazole

Electrophilic Cyanide-Transfer Reactions

- Field : Organic & Biomolecular Chemistry

- Application : The group of Jianji Wang reported the cyanation of different benzylic chlorides by palladium and copper catalysis .

- Method : This involves the substitution of leaving groups in α-carbonyl- or benzylic-position by cyanide .

- Results : This method has been shown to be an effective way to produce α-amino compounds .

- Field : Environmental Science

- Application : In a natural environment, cyanide exists as cyanogenic glycosides in plant seeds .

- Method : These compounds can be converted into less toxic compounds and excreted with physiological fluids .

- Results : This process helps to detoxify cyanide in the environment .

Cyanation of Benzylic Chlorides

Cyanogenic Glycosides in Plants

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPLCTVJWFATQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30494332 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxybenzoyl cyanide | |

CAS RN |

23194-66-3 | |

| Record name | 3-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30494332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

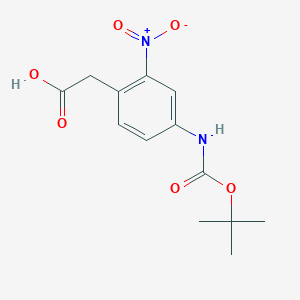

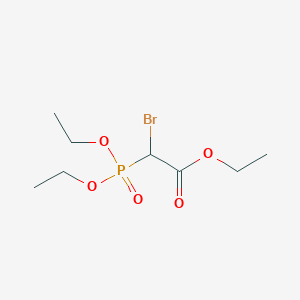

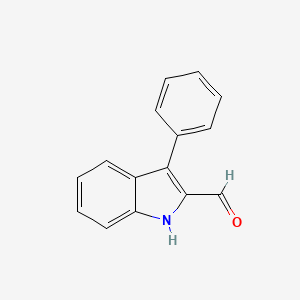

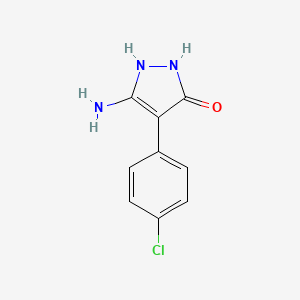

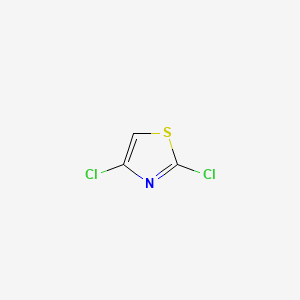

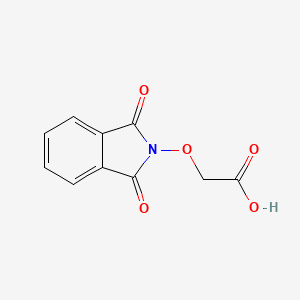

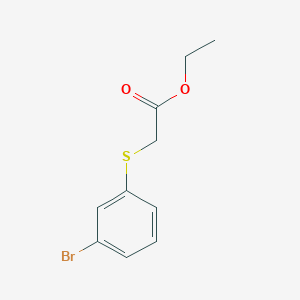

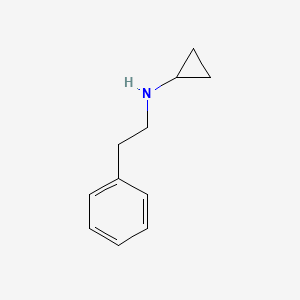

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)